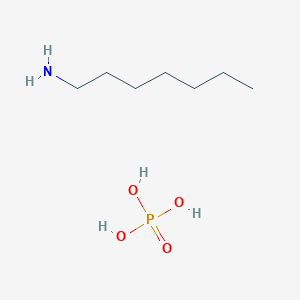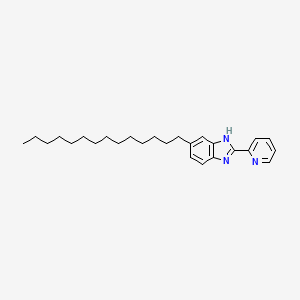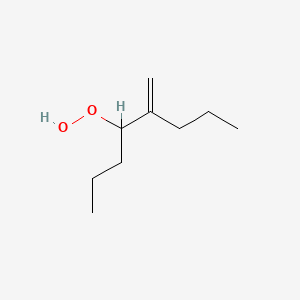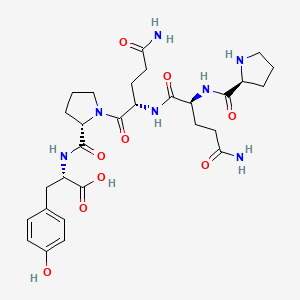
Heptan-1-amine;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heptan-1-amine typically involves the reduction of heptanenitrile using hydrogen in the presence of a catalyst such as Raney nickel. The reaction is carried out under high pressure and temperature to achieve the desired conversion.
Phosphoric acid can be synthesized through the hydration of phosphorus pentoxide (P2O5) with water. This reaction is highly exothermic and requires careful control of reaction conditions to prevent the formation of by-products.
Industrial Production Methods
In industrial settings, heptan-1-amine is produced through the catalytic hydrogenation of heptanenitrile. The process involves the use of high-pressure hydrogen gas and a metal catalyst to achieve efficient conversion.
Phosphoric acid is produced on a large scale using the wet process, which involves the reaction of sulfuric acid with phosphate rock. This method yields phosphoric acid along with gypsum as a by-product.
Analyse Des Réactions Chimiques
Types of Reactions
Heptan-1-amine undergoes various chemical reactions, including:
Oxidation: Heptan-1-amine can be oxidized to form heptanal or heptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of heptan-1-amine is less common but can lead to the formation of heptane.
Substitution: Heptan-1-amine can participate in nucleophilic substitution reactions, forming derivatives such as heptan-1-amine hydrochloride when reacted with hydrochloric acid.
Phosphoric acid undergoes reactions such as:
Esterification: Reacting with alcohols to form phosphate esters.
Neutralization: Reacting with bases to form phosphate salts.
Dehydration: Heating phosphoric acid can lead to the formation of pyrophosphoric acid and metaphosphoric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, metal catalysts.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation Products: Heptanal, heptanoic acid.
Substitution Products: Heptan-1-amine hydrochloride.
Esterification Products: Phosphate esters.
Applications De Recherche Scientifique
Heptan-1-amine;phosphoric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of heptan-1-amine;phosphoric acid involves its interaction with various molecular targets and pathways. As an amine, heptan-1-amine can act as a nucleophile, participating in reactions with electrophiles. Phosphoric acid, being a strong acid, can donate protons and participate in acid-base reactions. The combination of these properties allows the compound to engage in a wide range of chemical interactions.
Comparaison Avec Des Composés Similaires
Heptan-1-amine;phosphoric acid can be compared with other similar compounds such as:
Hexan-1-amine: A shorter-chain primary amine with similar reactivity but different physical properties.
Octan-1-amine: A longer-chain primary amine with similar chemical behavior but higher molecular weight.
Phosphonic Acid: Similar to phosphoric acid but with one less hydroxyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of amine and phosphoric acid functionalities, which allows it to participate in a diverse array of chemical reactions and applications.
Propriétés
Numéro CAS |
151705-72-5 |
|---|---|
Formule moléculaire |
C7H20NO4P |
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
heptan-1-amine;phosphoric acid |
InChI |
InChI=1S/C7H17N.H3O4P/c1-2-3-4-5-6-7-8;1-5(2,3)4/h2-8H2,1H3;(H3,1,2,3,4) |
Clé InChI |
XXYAMPFSXFKBNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)

![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)

![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)

![Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-](/img/structure/B12551558.png)
![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)


